

In-Depth Technical Guide: 3,6-Dichloro-4-methoxypyridazine Safety and Handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dichloro-4-methoxypyridazine

Cat. No.: B1312329

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the manufacturer's SDS for the most current and comprehensive safety information before handling **3,6-Dichloro-4-methoxypyridazine**.

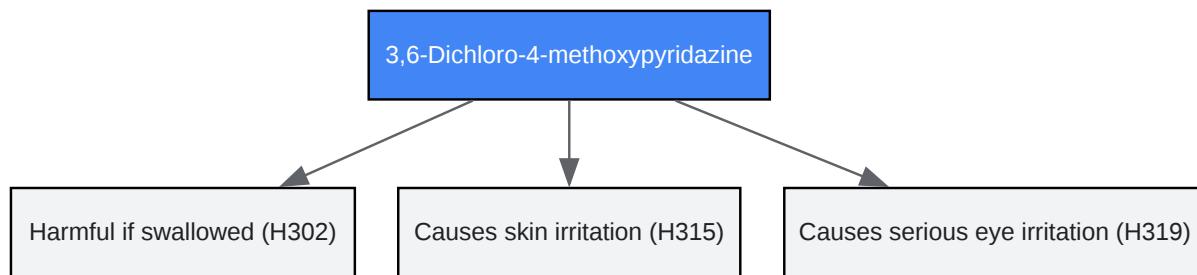
Executive Summary

3,6-Dichloro-4-methoxypyridazine is a chlorinated pyridazine derivative utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity, attributed to the two chlorine substituents, makes it a versatile building block. However, this reactivity also necessitates careful handling and a thorough understanding of its potential hazards. This guide provides a consolidated overview of the available safety data, hazard classifications, and recommended handling procedures for **3,6-Dichloro-4-methoxypyridazine** in a research and development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **3,6-Dichloro-4-methoxypyridazine** is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

Property	Value	Reference
CAS Number	70952-62-4	[1] [2]
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ O	[1]
Molecular Weight	179.01 g/mol	[1]
Appearance	White to off-white solid	[3]
Melting Point	130-131 °C	[3]
Boiling Point	314.1 ± 37.0 °C (Predicted)	[3]
Density	1.446 ± 0.06 g/cm ³ (Predicted)	[3]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1] [3]


Hazard Identification and GHS Classification

3,6-Dichloro-4-methoxypyridazine is classified as a hazardous substance. The following table summarizes its GHS classifications.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation

Note: Some safety data sheets for similar compounds also include warnings for respiratory irritation.

The logical relationship for the hazard classification is outlined in the diagram below.

[Click to download full resolution via product page](#)

GHS Hazard Classifications for **3,6-Dichloro-4-methoxypyridazine**.

Experimental Protocols for Safety Assessment

While specific toxicological studies for **3,6-Dichloro-4-methoxypyridazine** are not readily available in the public domain, the following sections describe the principles of standard methodologies that would be used to assess the hazards associated with this type of chemical.

Acute Oral Toxicity (LD50)

Principle: The acute oral toxicity of a substance is typically determined in rodents (e.g., rats). The study aims to identify the dose that is lethal to 50% of the test population (LD50). This data is crucial for GHS classification.

Methodology Outline (Based on OECD Guideline 423):

- **Animal Model:** Healthy, young adult rats of a single sex are used.
- **Dosage:** A stepwise procedure is used where a small group of animals is dosed at a defined level.
- **Administration:** The test substance is administered orally by gavage in a single dose.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Data Analysis:** The LD50 value is calculated based on the observed mortality at different dose levels.

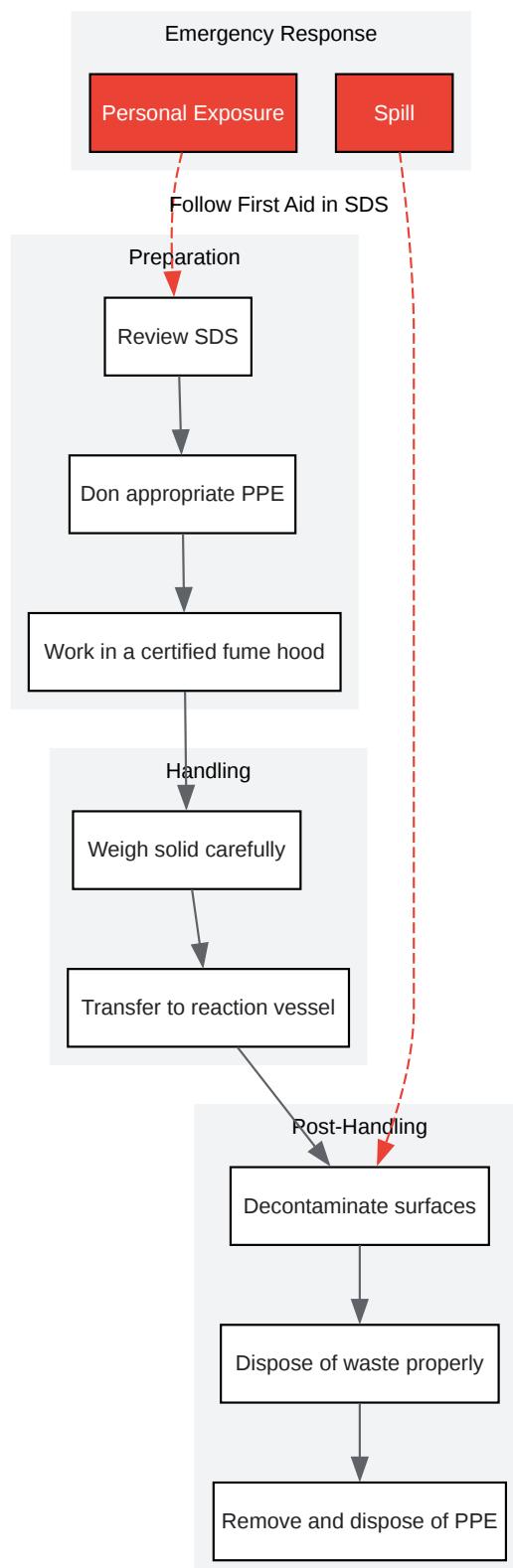
Skin Irritation

Principle: The potential of a substance to cause skin irritation is assessed by applying it to the skin of a test animal, typically a rabbit.

Methodology Outline (Based on OECD Guideline 404):

- **Animal Model:** Albino rabbits with healthy, intact skin are used.
- **Application:** A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin and covered with a gauze patch.
- **Exposure:** The exposure period is typically 4 hours.
- **Observation:** The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
- **Scoring:** The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Eye Irritation


Principle: The potential for a substance to cause eye irritation or damage is evaluated by applying it to the eye of a test animal, usually a rabbit.

Methodology Outline (Based on OECD Guideline 405):

- **Animal Model:** Albino rabbits with healthy eyes are used.
- **Application:** A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
- **Observation:** The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specified intervals (e.g., 1, 24, 48, and 72 hours).
- **Scoring:** The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the observed effects.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of **3,6-Dichloro-4-methoxypyridazine**, strict adherence to safety protocols is mandatory. The following workflow outlines the key steps for safe handling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. 3,6-Dichloro-4-methoxypyridazine | C5H4Cl2N2O | CID 6401343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemshuttle.com [chemshuttle.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3,6-Dichloro-4-methoxypyridazine Safety and Handling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312329#3-6-dichloro-4-methoxypyridazine-safety-data-sheet-sds-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com